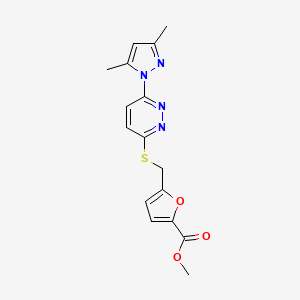
methyl 5-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C16H16N4O3S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds based on the pyrazolylpyridazine system have been found to exhibit a wide spectrum of biological activity . They have been used in agriculture as insecticides, fungicides, and herbicides .
Mode of Action
It’s known that the compound interacts with its targets to produce a pronounced stimulating effect on plant growth .
Biochemical Pathways
It’s known that the compound has a stimulating effect on plant growth , which suggests it may interact with biochemical pathways related to plant growth and development.
Result of Action
The compound has been found to have a pronounced stimulating effect on plant growth . This suggests that the molecular and cellular effects of the compound’s action result in enhanced growth and development in plants.
生物活性
Methyl 5-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that integrates multiple heterocyclic moieties, including pyrazole, pyridazine, and furan. This structural diversity suggests a rich potential for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's molecular structure can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H16N4O3S |
| Molecular Weight | 320.38 g/mol |
| InChI Key | InChI=1S/C15H16N4O3S |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
Anticancer Activity
Recent research indicates that derivatives of pyrazole and pyridazine exhibit promising anticancer properties. For instance:
- Cell Line Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives displayed IC50 values ranging from 0.01 µM to 42.30 µM against MCF7 and NCI-H460 cell lines .
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl derivative | MCF7 | 0.01 |
| Ethyl derivative | NCI-H460 | 0.03 |
| Pyrazole derivative | A549 | 26 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Related compounds have demonstrated activity against various bacterial strains, indicating that the thioether moiety may enhance bioactivity .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, the presence of the pyrazole and pyridazine rings is believed to play a crucial role in interacting with biological targets such as enzymes or receptors involved in cancer progression and inflammation .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Anticancer Efficacy : A study reported that a series of pyrazole derivatives exhibited significant growth inhibition in multiple cancer cell lines with varying IC50 values, suggesting that modifications to the pyrazole ring can enhance efficacy .
- Antimicrobial Properties : Research has shown that thioether-containing compounds possess enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that the sulfur atom may contribute to increased bioactivity .
特性
IUPAC Name |
methyl 5-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10-8-11(2)20(19-10)14-6-7-15(18-17-14)24-9-12-4-5-13(23-12)16(21)22-3/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSBVLWYBNTMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CC=C(O3)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













